molecular formula C26H21FN2O5 B2498589 N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-04-7

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2498589
CAS No.: 895652-04-7
M. Wt: 460.461
InChI Key: WQDZOEXWFSPEDW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, 4-fluorobenzoyl chloride, and quinoline derivatives. Common synthetic routes could involve:

    Acylation: The reaction of 2,5-dimethoxyaniline with 4-fluorobenzoyl chloride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with a quinoline derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Benzoyl Derivatives: Such as benzoyl peroxide, used in acne treatment.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is unique due to its specific structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-18-11-12-23(34-2)21(13-18)28-24(30)15-29-14-20(25(31)16-7-9-17(27)10-8-16)26(32)19-5-3-4-6-22(19)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDZOEXWFSPEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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